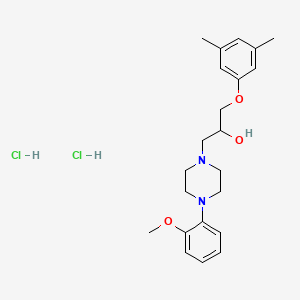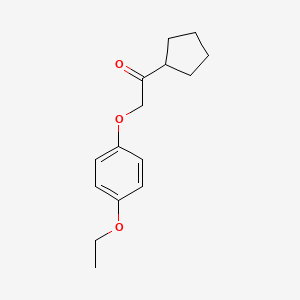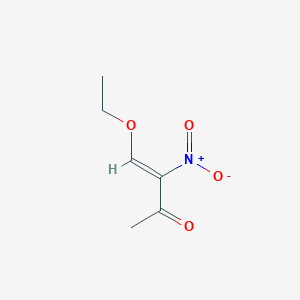![molecular formula C19H21N5O4S B2510779 N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-23-1](/img/structure/B2510779.png)
N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" is a complex organic molecule that appears to be related to a family of compounds with a pyrimidine nucleus. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Although the specific compound is not directly studied in the provided papers, the related research on pyrimidine derivatives and their sulfanyl acetamide counterparts can offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multiple steps, including condensation reactions, chlorination, and further functionalization with various reagents . For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting certain compounds with phenacyl bromide derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by a folded conformation around the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring . Intramolecular hydrogen bonding is a common feature that stabilizes this folded conformation . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding and other intermolecular forces . The nature of substituents on the pyrimidine ring can significantly affect the reactivity and the types of chemical reactions the compound can participate in. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, which are essential for the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the molecules . For example, the HOMO-LUMO energy gap can indicate the chemical reactivity of the compound, and the molecular electrostatic potential (MEP) can give information about the distribution of charges within the molecule .
Relevant Case Studies
The biological activities of pyrimidine derivatives have been explored in various case studies. For instance, certain derivatives have shown marked inhibition against various cancer cell lines, displaying promising anticancer activity . Molecular docking studies have also revealed that these compounds may exhibit inhibitory activity against specific proteins or enzymes, suggesting potential applications as pharmaceutical agents .
Applications De Recherche Scientifique
Potential Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines, through the human basophil histamine release assay, has shown mediator release inhibitors' activity, indicating potential applications in treating asthma. These compounds were synthesized to evaluate their pharmacological and toxicological properties further, highlighting their significance in developing new antiasthma medications (Medwid et al., 1990).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has demonstrated their potential as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests applications in cancer therapy by targeting folate metabolism in cancer cells (Gangjee et al., 2008).
Antifolates as Antitumor Agents
The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveals their application as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory effects on human DHFR and the growth of several tumor cells in culture, pointing to their therapeutic potential in cancer treatment (Gangjee et al., 2007).
Glutaminase Inhibitors for Cancer Therapy
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight their application in cancer therapy. Some analogs showed similar potency to BPTES, indicating their potential in inhibiting glutaminase activity, a key enzyme in cancer cell metabolism (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-5-28-13-8-6-12(7-9-13)22-14(25)10-29-17-15-16(20-11(2)21-17)23(3)19(27)24(4)18(15)26/h6-9H,5,10H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPIUIMLONWYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

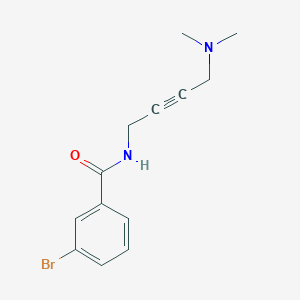
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
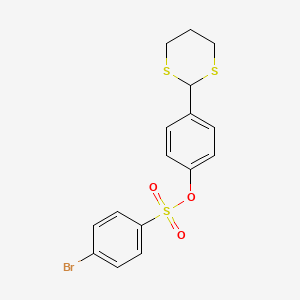
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
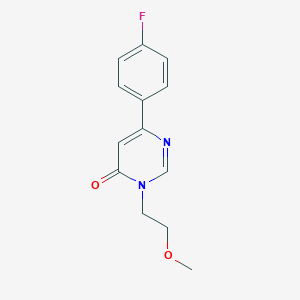
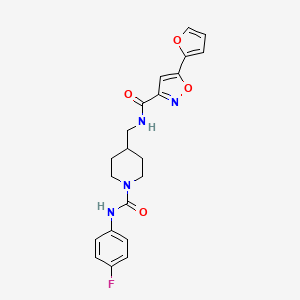
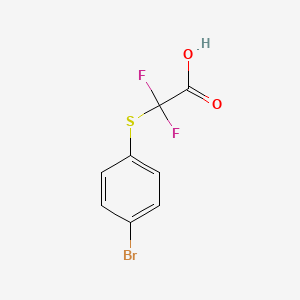
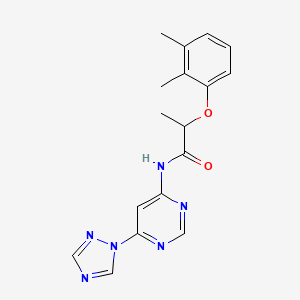
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
